Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester

Description

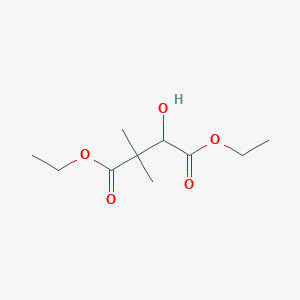

Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester (CAS: Not explicitly provided in evidence; synonyms include diethyl 3-hydroxy-2,2-dimethylbutanedioate) is a substituted succinic acid derivative. Its molecular formula is C₁₀H₁₈O₅, featuring a hydroxy group at position 3 and two methyl groups at position 2 of the butanedioic acid backbone, esterified with ethyl groups (). This compound is structurally distinct due to its branched alkyl substituents and hydroxyl group, which influence its physicochemical properties and applications. It has been identified in herbal toothpaste formulations for its antimicrobial properties () and is associated with pharmaceutical intermediates ().

Properties

IUPAC Name |

diethyl 3-hydroxy-2,2-dimethylbutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-5-14-8(12)7(11)10(3,4)9(13)15-6-2/h7,11H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUBKVPHEFDAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)(C)C(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343359 | |

| Record name | Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111479-97-1 | |

| Record name | Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of diethyl 3-hydroxy-2,2-dimethylbutanedioate involves constructing the succinate backbone with specific substitution at the 3-position (hydroxy group) and geminal dimethyl groups at the 2-position, followed by esterification to introduce the diethyl ester groups. The key synthetic steps are:

- Formation of the substituted succinate skeleton via alkylation or oxidative coupling.

- Hydrolysis and decarboxylation to achieve the desired acid intermediate.

- Esterification of the acid intermediate with ethanol under acidic catalysis to yield the diethyl ester.

Detailed Preparation Routes

Alkylation and Esterification Route

One common approach starts from substituted cyano esters or haloalkyl esters:

Alkylation Step : The reaction of 3-methyl-2-cyano butyrate ester with 2-bromo isovalerate under reflux in tetrahydrofuran (THF) leads to the formation of 3-diisopropyl-2-cyano diethyl succinate intermediates. This step involves nucleophilic substitution and is generally carried out under inert atmosphere to avoid side reactions.

Hydrolysis and Decarboxylation : The cyano diethyl succinate intermediate undergoes hydrolysis under strongly acidic conditions (60–90% sulfuric acid) at elevated temperatures (90–180 °C). This converts the cyano group and ester groups into carboxylic acid functionalities, followed by decarboxylation to yield 2,3-diisopropyl succinic acid derivatives.

Esterification : The resulting succinic acid derivative is then esterified with ethanol in the presence of sulfuric acid catalyst to form the diethyl ester. This step is performed under reflux conditions to drive the reaction to completion.

This method avoids the use of hazardous reagents such as lithium diisopropylamide (LDA) and extremely low temperatures (e.g., -70 °C) that are typical in other synthetic routes, making it more suitable for industrial scale-up.

Biocatalyzed Transesterification

An alternative green chemistry approach involves biocatalyzed transesterification using immobilized lipases such as Candida antarctica lipase B (CAL-B, Novozyme 435). In this method:

- Activated esters such as vinyl diesters or trifluoroethyl diesters are synthesized first.

- These activated esters undergo enzymatic transesterification with alcohols to form the desired diethyl esters.

- This approach offers high selectivity and avoids multiple protection/deprotection steps typical in chemical synthesis.

The enzymatic method is advantageous for producing hybrid compounds and polymers with defined stereochemistry and fewer by-products.

Comparative Table of Preparation Methods

| Step/Method | Chemical Alkylation & Esterification | Biocatalyzed Transesterification |

|---|---|---|

| Starting Materials | Cyano esters, haloalkyl esters | Dicarboxylic acid derivatives, vinyl/trifluoroethyl esters |

| Key Reagents | 2-bromo isovalerate, sulfuric acid, ethanol | Immobilized lipase (CAL-B), activated esters |

| Reaction Conditions | Acidic hydrolysis (60–90% H2SO4), 90–180 °C; reflux esterification | Mild temperature, enzymatic catalysis, solvent-dependent |

| Advantages | Industrial scalability, avoids hazardous reagents | High selectivity, environmentally friendly |

| Disadvantages | Requires strong acids and elevated temperatures | Requires enzyme availability and optimization |

| By-products | Possible side products from overreaction | Minimal by-products |

Summary Table of Key Reaction Conditions for Chemical Synthesis

| Reaction Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Alkylation | 3-methyl-2-cyano butyrate + 2-bromo isovalerate in THF | Reflux (~65) | ~9 hours | Inert atmosphere required |

| Hydrolysis & Decarboxylation | 60–90% H2SO4 (sulfuric acid) | 90–180 | Several hours | Converts cyano and esters to acid, decarboxylation |

| Esterification | Succinic acid derivative + ethanol + H2SO4 catalyst | Reflux (~78) | Several hours | Produces diethyl ester |

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester can undergo several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group and ester functionalities allow it to participate in hydrogen bonding and other interactions with biomolecules, potentially affecting their structure and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester:

Research Findings and Functional Insights

- Aroma Contribution: Diethyl succinate is a key volatile organic compound (VOC) in spirits, contributing to fruity notes. However, excessive levels (>269 mg/L) correlate with reduced aroma intensity due to malolactic fermentation .

- Antimicrobial Activity: The 3-hydroxy-2,2-dimethyl variant’s presence in herbal toothpaste (4.21% abundance) suggests synergistic effects with other phytoconstituents like dodecanoic acid .

- Synthetic Utility : Derivatives like diethyl (1-oxobutyl)succinate serve as intermediates in organic synthesis, leveraging their ester groups for further functionalization .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | Diethyl Succinate | Diethyl Acetylsuccinate |

|---|---|---|---|

| Molecular Weight (g/mol) | 218.25 (C₁₀H₁₈O₅) | 174.19 (C₈H₁₄O₄) | 216.23 (C₁₀H₁₆O₅) |

| Boiling Point (°C) | Not reported | 216-218 | 245-247 |

| Key Functional Groups | Hydroxy, dimethyl, ester | Ester | Acetyl, ester |

Biological Activity

Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester, commonly referred to as diethyl 3-hydroxy-2,2-dimethylbutanedioate, is an organic compound with the molecular formula and a molecular weight of approximately 206.19 g/mol. It is recognized for its potential biological activities, which have been the subject of various research studies.

Chemical Structure

The compound's structure can be represented as follows:

This compound features a butanedioic acid backbone with hydroxy and ethyl ester functional groups that contribute to its biological properties.

Antioxidant Activity

Research indicates that butanedioic acid derivatives exhibit significant antioxidant properties. Antioxidants are vital in neutralizing free radicals, thereby preventing cellular damage. Studies have shown that the diethyl ester form can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress .

Cytotoxicity

Cytotoxic effects of butanedioic acid derivatives have been evaluated in various cancer cell lines. For instance, studies have demonstrated that these compounds can induce cell death in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The lethal concentration (LC50) values were determined using MTT assays, indicating a dose-dependent response .

Anti-inflammatory Properties

In addition to antioxidant and cytotoxic activities, butanedioic acid derivatives have shown potential anti-inflammatory effects. In vitro assays demonstrated that these compounds could inhibit protein denaturation and protect erythrocytes from hemolysis, suggesting a role in reducing inflammation .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. AChE inhibitors are known to enhance cholinergic transmission, thus improving cognitive functions .

Table: Summary of Biological Activities

Case Studies

- Cytotoxicity Assessment : A study conducted on various cancer cell lines revealed that diethyl 3-hydroxy-2,2-dimethylbutanedioate exhibited significant cytotoxicity against MCF-7 cells with an LC50 value indicating a promising therapeutic index compared to standard chemotherapeutics like doxorubicin .

- Antioxidant Efficacy : In another study focusing on antioxidant properties, the compound was tested against known radicals, showing superior scavenging activity that suggests its potential use in formulations aimed at reducing oxidative stress-related diseases .

- Enzyme Inhibition : Research into the enzyme inhibition capacity of butanedioic acid derivatives highlighted their potential role in treating neurodegenerative conditions by effectively blocking AChE activity. This finding opens avenues for further pharmacological exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.